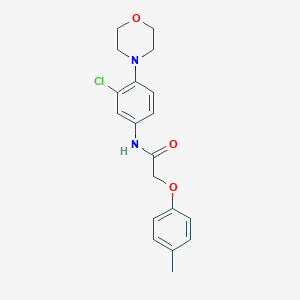![molecular formula C13H10N2O6 B253152 Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate, also known as Nifuroxazide, is a synthetic nitrofuran derivative that has been widely studied for its antibacterial and antiviral properties. The compound has been used in both clinical and laboratory settings due to its high efficacy against a range of microbial pathogens.
Mecanismo De Acción
Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate acts by inhibiting bacterial and viral protein synthesis. The compound targets the bacterial and viral ribosomes, which are responsible for protein synthesis. This compound binds to the ribosome and prevents the formation of new proteins, leading to bacterial and viral cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well tolerated by humans. The compound is rapidly absorbed and metabolized in the liver. This compound has been shown to have minimal side effects, making it a safe and effective treatment for bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate has several advantages for laboratory experiments. The compound has a broad spectrum of activity against bacterial and viral pathogens, making it a useful tool for studying antimicrobial agents. This compound is also relatively inexpensive and commercially available, making it accessible to researchers. However, this compound has some limitations for laboratory experiments. The compound is not effective against all bacterial and viral pathogens, and its mechanism of action may not be applicable to all antimicrobial agents.
Direcciones Futuras
There are several future directions for the study of Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate. One area of research is the development of new antimicrobial agents based on the structure of this compound. Another area of research is the study of the mechanism of action of this compound and its potential applications in the treatment of other diseases. Additionally, the use of this compound in combination with other antimicrobial agents may lead to improved efficacy against bacterial and viral pathogens.
Métodos De Síntesis
Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate can be synthesized by the reaction of 5-nitrofurfural with methyl anthranilate in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis of this compound has been well established and is commercially available.
Aplicaciones Científicas De Investigación
Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate has been extensively studied for its antibacterial and antiviral properties. The compound has shown high efficacy against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as some viruses. This compound has been used in clinical settings to treat bacterial infections such as gastroenteritis, urinary tract infections, and respiratory tract infections. In laboratory settings, this compound has been used to study the mechanism of action of antibiotics and to develop new antimicrobial agents.
Propiedades
Fórmula molecular |
C13H10N2O6 |
|---|---|
Peso molecular |
290.23 g/mol |
Nombre IUPAC |
methyl 4-[(5-nitrofuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H10N2O6/c1-20-13(17)8-2-4-9(5-3-8)14-12(16)10-6-7-11(21-10)15(18)19/h2-7H,1H3,(H,14,16) |
Clave InChI |
MTEJXFRLEHIBJZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B253069.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B253070.png)
![4-ethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B253072.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B253073.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253074.png)
![2-({[(2,3-dichlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253075.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B253080.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253082.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B253087.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B253088.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253092.png)
